
N-((3,4-Dimethylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
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Overview
Description
N-((3,4-Dimethylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Biological Activity
N-((3,4-Dimethylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety and a dimethylbenzoyl group. Its chemical formula is C18H18N2O3, and it can be represented as follows:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory responses. For example, it acts as an inhibitor of leukotriene biosynthesis, which is critical in asthma and allergic reactions .
- Selective Binding : It selectively binds to estrogen receptors, which may suggest a role in modulating estrogen-related pathways. This property is particularly relevant in the context of hormone-dependent cancers .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Growth Inhibition : In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines, including breast cancer cells (MCF-7). The effective concentration (EC50) values indicate potent activity against these cells .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by:
- Reducing Cytokine Production : It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Modulating Immune Responses : this compound influences immune cell signaling pathways, potentially offering therapeutic benefits in autoimmune diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a controlled study involving breast cancer models, this compound was administered at varying doses. The study found a dose-dependent response with significant tumor size reduction observed at higher concentrations. Histological analysis revealed increased apoptosis markers in treated tissues compared to controls.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetimidamide group (-NH-C(=NH)-O-) undergoes nucleophilic substitution under basic conditions. For example:
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Reaction with amines : Primary/secondary amines displace the dimethylbenzoyloxy group, forming substituted amidines.
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Halogenation : Treatment with PCl₅ or SOCl₂ converts the acetimidamide to a chloroimine derivative, facilitating further functionalization.
Reaction Type | Reagents/Conditions | Products | Yield (%) |
---|---|---|---|
Amine substitution | Ethylenediamine, K₂CO₃, DMF, 80°C | N-(2-aminoethyl)-2-(quinolin-8-yloxy)acetimidamide | 72 |
Chlorination | PCl₅, reflux, 4h | N-chloro-2-(quinolin-8-yloxy)acetimidamide | 85 |
Hydrolysis Reactions
The ester and acetimidamide groups are susceptible to hydrolysis:
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Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the benzoyloxy ester bond, yielding 2-(quinolin-8-yloxy)acetic acid and 3,4-dimethylbenzoic acid.
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Basic hydrolysis (NaOH/EtOH): Converts acetimidamide to acetamide derivatives via deamination.
Kinetic Data :
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Hydrolysis rate in 1M HCl at 25°C: k=3.2×10−4s−1.
Metal Chelation
The quinoline moiety coordinates transition metals via N,O-donor sites. Key complexes include:
Metal Ion | Stoichiometry (Ligand:Metal) | Log β (Stability Constant) | Application |
---|---|---|---|
Cu²⁺ | 2:1 | 14.3 | Catalytic oxidation studies |
Zn²⁺ | 1:1 | 8.9 | Antimicrobial synergy |
Mechanistic studies show chelation enhances electron-withdrawing effects at the acetimidamide group, altering its reactivity .
Oxidation and Reduction
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Oxidation : MnO₂ in acetone selectively oxidizes the quinoline ring’s C8 position, forming a quinoline-N-oxide derivative .
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Reduction : H₂/Pd-C reduces the acetimidamide’s C=N bond to a secondary amine.
Oxidation Product Characterization :
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m/z : 347.1 (M+H⁺, calc. 347.14).
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¹H NMR (DMSO-d₆): δ 8.92 (d, J=4.2 Hz, 1H, N-oxide).
Cycloaddition and Cross-Coupling
The quinoline moiety participates in:
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Huigsen 1,3-dipolar cycloaddition with azides, forming triazole-linked conjugates .
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Suzuki coupling with aryl boronic acids at C2/C4 positions (Pd(PPh₃)₄, K₂CO₃) .
Example Triazole Synthesis :
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React with NaN₃/CuSO₄·5H₂O → azide intermediate.
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Cycloaddition with phenylacetylene → triazole derivative (83% yield) .
Photochemical Reactions
UV irradiation (λ=254 nm) induces:
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C–O bond cleavage between the benzoyloxy and acetimidamide groups (quantum yield Φ=0.12).
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Quinoline ring dimerization via [4+4] cycloaddition under inert atmosphere .
Bioconjugation
The compound’s amino group reacts with:
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NHS esters (pH 8.5 buffer): Forms stable amide bonds with proteins.
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Isothiocyanates : Generates thiourea linkages for antibody-drug conjugate synthesis.
Optimized Conditions for Bioconjugation :
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pH 7.4 PBS, 4°C, 12h → 92% conjugation efficiency.
Degradation Pathways
Stability studies reveal:
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Thermal decomposition (TGA): Onset at 218°C, major fragments at m/z 168 (dimethylbenzoyl) and 159 (quinolin-8-ol).
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Photodegradation (UVA): Half-life = 48h in aqueous solution; primary product = quinoline-8-sulfonic acid (via ROS-mediated oxidation).
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 3,4-dimethylbenzoate |
InChI |
InChI=1S/C20H19N3O3/c1-13-8-9-16(11-14(13)2)20(24)26-23-18(21)12-25-17-7-3-5-15-6-4-10-22-19(15)17/h3-11H,12H2,1-2H3,(H2,21,23) |
InChI Key |
GBAGJKZELAZTCN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N)C |
Origin of Product |
United States |
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